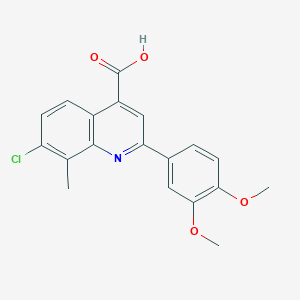
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chloro substituent at the 7-position, a dimethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position, making it a molecule of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 7-chloro-8-methylquinoline.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedländer synthesis, where 3,4-dimethoxyaniline reacts with a suitable aldehyde in the presence of an acid catalyst.
Cyclization: The intermediate undergoes cyclization to form the quinoline core structure.
Functional Group Modification: The final steps involve introducing the carboxylic acid group at the 4-position through oxidation reactions and further purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chloro substituent at the 7-position can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can yield carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can produce alcohols or aldehydes.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological studies due to its potential antimicrobial, antimalarial, and anticancer activities . It is used in the development of new drugs targeting specific diseases, leveraging its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials requiring quinoline derivatives. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and dimethoxyphenyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial effects by disrupting bacterial cell wall synthesis or antimalarial effects by interfering with the parasite’s metabolic pathways.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline-4-carboxylic acid derivatives: Other derivatives with different substituents at various positions on the quinoline ring.
Uniqueness
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of a chloro group, dimethoxyphenyl group, and carboxylic acid group makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
属性
IUPAC Name |
7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-10-14(20)6-5-12-13(19(22)23)9-15(21-18(10)12)11-4-7-16(24-2)17(8-11)25-3/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGWEKOTIWXUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














